molecular formula C19H22N6O B2516618 4-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrazolo[1,5-a]pyrazine CAS No. 2309574-65-8

4-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrazolo[1,5-a]pyrazine

Cat. No. B2516618
CAS RN: 2309574-65-8
M. Wt: 350.426
InChI Key: AIZONDKBYJTWGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrazolo[1,5-a]pyrazine is a useful research compound. Its molecular formula is C19H22N6O and its molecular weight is 350.426. The purity is usually 95%.
BenchChem offers high-quality 4-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrazolo[1,5-a]pyrazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrazolo[1,5-a]pyrazine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Protein Degradation (PROTAC Development)

4-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrazolo[1,5-a]pyrazine: serves as a rigid linker in PROTAC (PROteolysis TAgeting Chimeras) development. PROTACs are bifunctional molecules designed to selectively degrade specific proteins within cells. By incorporating rigidity into the linker region, this compound impacts the three-dimensional orientation of the degrader, optimizing drug-like properties and enhancing ternary complex formation .

HIV Treatment

Novel piperidin-4-ol derivatives, including this compound, have been synthesized and evaluated for their potential in treating HIV. Efficient synthetic routes yield these derivatives, which exhibit promising characteristics. Further biological evaluation is warranted to explore their antiviral activity .

Kinase Inhibition (PKB)

Optimization of lipophilic substitution within a series of 4-benzyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amines led to ATP-competitive inhibitors. These compounds demonstrate up to 150-fold selectivity for inhibiting protein kinase B (PKB) over closely related kinases like PKA. Their potential in cancer therapy and other kinase-related diseases merits further investigation .

5-HT4 Receptor Antagonism

The compound 4-{[4-({[4-(2,2,2-Trifluoroethoxy)-1,2-benzisoxazol-3-yl]oxy}methyl)piperidin-1-yl]methyl}-tetrahydro-2H-pyran-4-carboxylic acid acts as a 5-HT4 receptor antagonist. This receptor subtype is implicated in various conditions, including gastroesophageal reflux disease (GERD), gastrointestinal disorders, and central nervous system diseases. Its potential therapeutic applications span from gastrointestinal motility disorders to neurological diseases .

properties

IUPAC Name

4-[4-[(6-cyclopropylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]pyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O/c1-2-15(1)16-11-18(22-13-21-16)26-12-14-4-8-24(9-5-14)19-17-3-6-23-25(17)10-7-20-19/h3,6-7,10-11,13-15H,1-2,4-5,8-9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIZONDKBYJTWGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NC=N2)OCC3CCN(CC3)C4=NC=CN5C4=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrazolo[1,5-a]pyrazine

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